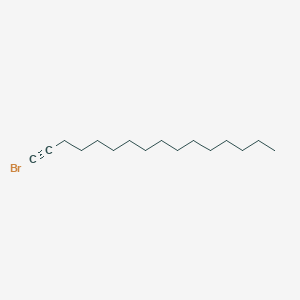

1-Bromohexadec-1-yne

Description

Significance of Alkynes as Versatile Synthetic Intermediates

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are foundational to modern organic chemistry. numberanalytics.com The triple bond, a composite of one sigma (σ) and two pi (π) bonds, confers high reactivity and a linear geometry, making alkynes exceptionally versatile intermediates in synthesis. lightninginspiration.comscribd.com Their utility is demonstrated in a vast range of chemical reactions, including additions, cycloadditions, and metal-catalyzed transformations, which are pivotal for building molecular complexity. numberanalytics.comnumberanalytics.com

The high energy inherent in the triple bond makes reactions involving alkynes thermodynamically favorable. lightninginspiration.com They serve as precursors for a multitude of other functional groups; for instance, they can be selectively reduced to form either cis- or trans-alkenes, or fully saturated to alkanes. rsc.org Oxidative cleavage of the triple bond provides a route to carboxylic acids, while hydration reactions can yield ketones and aldehydes. solubilityofthings.com This functional group interconversion capability makes alkynes indispensable in the synthesis of natural products, pharmaceuticals, and advanced materials. numberanalytics.comsolubilityofthings.com Furthermore, terminal alkynes exhibit notable acidity at the sp-hybridized C-H bond, allowing for the formation of acetylide anions, which are potent nucleophiles used in the construction of new carbon-carbon bonds. numberanalytics.com

Strategic Importance of Halogenated Alkynes in Contemporary Chemical Research

The introduction of a halogen atom to an alkyne creates a "haloalkyne," a class of compounds with enhanced and diversified reactivity. wikipedia.org These molecules are considered powerful and versatile building blocks in organic synthesis. acs.org The halogen atom, being a good leaving group, provides a reactive handle for nucleophilic substitution and a variety of transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings. acs.orgfiveable.me

This dual functionality—the reactive triple bond and the carbon-halogen bond—allows for sequential and selective transformations. The halogen moiety can be retained during certain reactions, permitting subsequent structural modifications and the formation of multiple carbon-carbon or carbon-heteroatom bonds in a controlled manner. This reactivity has been harnessed for the rapid assembly of complex cyclic and acyclic structures. acs.org For example, bromoalkynes are key reactants in cycloaddition reactions for generating highly substituted triazoles, which are significant scaffolds in medicinal chemistry. beilstein-journals.orgresearchgate.net The reactivity of haloalkanes is generally greater than their parent alkanes (with the exception of fluoroalkanes), and this heightened reactivity is central to their utility in synthesis. wikipedia.orgstudypug.com

Academic Relevance and Research Landscape of 1-Bromohexadec-1-yne in Modern Synthetic Endeavors

This compound is a specific haloalkyne characterized by a 16-carbon chain, with a bromine atom attached to the first carbon of a terminal alkyne. While extensive research specifically documenting the synthesis and application of this compound is not widely present in the literature, its academic relevance can be inferred from the known chemistry of its constituent parts: the bromoalkyne functional group and the long C₁₄ alkyl chain.

The bromoalkyne unit is a known electrophilic species, reactive toward nucleophiles and a valuable partner in metal-catalyzed coupling reactions. fiveable.me The long hexadecyl chain imparts significant lipophilicity and van der Waals forces, suggesting its utility in fields distinct from its shorter-chain analogs. Research into long-chain 1-bromoalkanes, such as 1-bromo-hexadecane, has highlighted their use in forming ordered structures, like cocrystals with ionic liquids, which demonstrates an interest in the self-assembly properties of such molecules. rsc.org

Therefore, this compound is a molecule of academic interest for specific applications where both the reactivity of a bromoalkyne and the physical properties of a long lipid-like chain are required. Potential research endeavors could include its use as a building block for:

Complex lipids and bioactive molecules: The hexadecyl chain is a common motif in lipids. The bromoalkyne handle could be used to couple this chain to complex headgroups for the synthesis of novel probes or pharmaceutical agents.

Materials science: Its length and functionality make it a candidate for the formation of self-assembled monolayers (SAMs) on surfaces, or for the synthesis of novel polymers and liquid crystals where the reactive alkyne can be used for polymerization or modification. smolecule.com

Supramolecular chemistry: The synthesis of long, rigid molecular wires or encapsulated polyynes, where the long chain can influence solubility and packing. nih.gov

Chemical Data for this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 13866-75-6 |

| Molecular Formula | C₁₆H₂₉Br |

| Molecular Weight | 301.305 g/mol |

| Exact Mass | 300.14526 u |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 12 |

| Complexity | 196 |

| LogP | 6.43340 |

| Data sourced from LookChem. lookchem.com |

Structure

3D Structure

Properties

CAS No. |

13866-75-6 |

|---|---|

Molecular Formula |

C16H29Br |

Molecular Weight |

301.30 g/mol |

IUPAC Name |

1-bromohexadec-1-yne |

InChI |

InChI=1S/C16H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-14H2,1H3 |

InChI Key |

UFGVJLFMEFHFFP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC#CBr |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 1 Bromohexadec 1 Yne

Nucleophilic Substitution and Addition Reactions

The electron-withdrawing nature of the bromine atom and the inherent reactivity of the carbon-carbon triple bond make 1-bromohexadec-1-yne susceptible to attack by various nucleophiles. These reactions can lead to the formation of new carbon-carbon bonds or the introduction of different heteroatoms.

The reaction of 1-bromoalkynes, such as this compound, with acetylide anions is a fundamental method for constructing unsymmetrical diynes through carbon-carbon bond formation. fiveable.melibretexts.org In this type of reaction, the acetylide anion, which is a potent nucleophile, attacks the electrophilic carbon atom of the 1-bromoalkyne. libretexts.orgmasterorganicchemistry.com The bromine atom, being a good leaving group, is displaced in a nucleophilic substitution process, resulting in the formation of a new carbon-carbon bond between the two alkyne fragments. fiveable.melibretexts.org

This alkylation reaction is highly significant in organic synthesis as it allows for the extension of carbon chains and the creation of more complex molecular architectures from simpler precursors. libretexts.orglumenlearning.compressbooks.pub The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to undergoing elimination reactions due to the strong basicity of the acetylide anion. masterorganicchemistry.comlumenlearning.com

General Reaction Scheme: R-C≡C⁻ + Br-C≡C-C₁₄H₂₉ → R-C≡C-C≡C-C₁₄H₂₉ + Br⁻ (Acetylide Anion) + (this compound) → (Unsymmetrical Diyne)

This method is a key step in building complex molecules and is often used in the synthesis of natural products and functional organic materials. libretexts.org

The bromine atom in this compound can be displaced by a variety of nucleophiles, leading to a wide array of functionalized alkynes. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org

Common nucleophiles that can react with 1-bromoalkynes include:

Thiols (RSH): The reaction with thiols or their conjugate bases (thiolates) leads to the formation of alkynyl thioethers. These reactions often proceed via nucleophilic addition or substitution pathways. rsc.org

Azides (N₃⁻): Azides can react with 1-bromoalkynes, sometimes catalyzed by transition metals like iridium or copper, to form substituted triazoles. researchgate.netresearchgate.netacs.org This type of cycloaddition is a powerful tool in click chemistry for creating complex heterocyclic structures. acs.org

Amines: Primary and secondary amines can also act as nucleophiles, displacing the bromide to form ynamines, although this can sometimes require specific catalysts or conditions to proceed efficiently.

These substitution reactions significantly expand the synthetic utility of this compound, allowing for its conversion into precursors for pharmaceuticals, polymers, and advanced materials.

The carbon-carbon triple bond in this compound can undergo electrophilic addition reactions, such as hydrohalogenation (addition of HX) and halogenation (addition of X₂).

Hydrohalogenation: The addition of hydrogen halides (like HBr or HCl) to an alkyne can be regioselective. chemistrysteps.comlibretexts.org In the case of a 1-bromoalkyne, the addition of a second halogen atom typically follows Markovnikov's rule, where the hydrogen adds to the carbon atom that already bears a substituent (the bromine atom), and the new halogen adds to the other carbon of the original triple bond. smolecule.com However, reaction conditions, such as the presence of peroxides with HBr, can lead to anti-Markovnikov addition. chemistrysteps.com

Halogenation: The addition of halogens like chlorine (Cl₂) or bromine (Br₂) across the triple bond can lead to di- or tetra-halogenated products. pearson.com Practical methods have been developed for the chemoselective bromination of terminal alkynes to produce 1-bromoalkynes, and further reaction can yield 1,2-dibromoalkenes or even 1,1,2,2-tetrabromoalkanes under specific conditions using reagents like (diacetoxyiodo)benzene (B116549) with a bromide source. nih.gov The reaction can be controlled to achieve mono- or di-bromination with high selectivity. nih.gov

These reactions transform the linear alkyne into a more functionalized alkene or alkane structure, providing pathways to a different set of derivative compounds.

Displacement of the Bromine Moiety by Diverse Nucleophiles

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds and are central to modern organic synthesis.

Palladium-catalyzed reactions are among the most versatile methods for functionalizing 1-bromoalkynes. The Sonogashira coupling, a cornerstone of cross-coupling chemistry, involves the reaction of a terminal alkyne with an aryl or vinyl halide, but variations where a 1-haloalkyne couples with other partners are also prevalent. sioc-journal.cnresearchgate.netlibretexts.orgwikipedia.org

In a typical Sonogashira-type reaction involving this compound, it would couple with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org However, 1-bromoalkynes can also couple directly with organometallic reagents, such as organoboranes or organotin reagents, under palladium catalysis. acs.orgcapes.gov.br These reactions are highly efficient and tolerate a wide range of functional groups, proceeding under mild conditions to produce conjugated enynes or diynes. sioc-journal.cnresearchgate.netorganic-chemistry.org

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Amine base | Unsymmetrical Diyne |

| Suzuki-Miyaura type | Alkenylboranes | Pd(0) complex, Base | Conjugated Alkenyne |

| Stille type | Organotin reagents | Pd(0) complex | Functionalized Alkyne |

This table provides an interactive overview of common palladium-catalyzed coupling reactions involving 1-bromoalkynes.

The Cadiot–Chodkiewicz coupling is a classic and highly effective method for synthesizing unsymmetrical 1,3-diynes. rsc.orgjk-sci.com This reaction specifically involves the coupling of a terminal alkyne with a 1-haloalkyne, such as this compound, catalyzed by a copper(I) salt in the presence of a base. organic-chemistry.orgorganic-chemistry.orgwikipedia.org

The reaction mechanism is believed to involve the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition and reductive elimination with the 1-bromoalkyne to form the new C(sp)-C(sp) bond. wikipedia.orgalfa-chemistry.com This method is valued for its high selectivity, which minimizes the formation of symmetrical homocoupling byproducts that can be an issue in other diyne syntheses like the Glaser coupling. wikipedia.org Recent advancements have led to milder and even air-tolerant reaction conditions. thieme-connect.comchemistryviews.org Iron-based catalysts have also been explored as a more economical and environmentally friendly alternative to copper for this transformation. organic-chemistry.org

| Parameter | Description | Typical Reagents/Conditions |

| Reactants | A terminal alkyne and a 1-bromoalkyne. | Phenylacetylene, this compound |

| Catalyst | A Copper(I) salt is essential. | Copper(I) Iodide (CuI), Copper(I) Bromide (CuBr) organic-chemistry.orgwikipedia.org |

| Base | An amine base is required to deprotonate the terminal alkyne. | Piperidine, n-Butylamine, Potassium Carbonate organic-chemistry.orgwikipedia.org |

| Solvent | Polar solvents are commonly used. | Ethanol, Methanol, THF organic-chemistry.orgwikipedia.orgthieme-connect.com |

| Product | An unsymmetrical 1,3-diyne. | 1-Phenyl-3-(tetradecyl)buta-1,3-diyne |

This interactive table summarizes the key components of the Cadiot-Chodkiewicz coupling reaction.

Cobalt-Catalyzed Transformations (e.g., Coupling with Allylsilanes)

Cobalt-catalyzed reactions represent a cost-effective and less toxic alternative to those using precious metals. sioc-journal.cn While specific studies on the cobalt-catalyzed coupling of this compound with allylsilanes are not prevalent in the searched literature, general principles of cobalt catalysis suggest its potential in such transformations. Cobalt catalysts are known to facilitate the regioselective and stereoselective hydrosilylation of allenes to produce allylsilanes. These reactions can proceed under mild conditions and offer a direct method for creating valuable linear cis-allylsilanes. Furthermore, cobalt has been employed in the reductive coupling of internal alkynes with alkenes, including unactivated cyclobutenes, to yield functionalized products with high stereocontrol. sioc-journal.cnchemrxiv.org These examples underscore the capability of cobalt catalysts to mediate complex carbon-carbon bond formations, suggesting that the coupling of this compound with allylsilanes is a feasible transformation, likely proceeding through mechanisms involving low-valent cobalt species. chemrxiv.org

Other Metal-Mediated Carbon-Carbon Bond Forming Reactions

Beyond cobalt, other metals are pivotal in the transformation of this compound. The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction, is a cornerstone for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. gold-chemistry.orgwikipedia.orgorganic-chemistry.org Although this compound is a bromoalkyne, its alkyne moiety can participate in Sonogashira-type reactions. For instance, it can react with other terminal alkynes in the presence of a palladium catalyst to form conjugated enynes. gold-chemistry.org The reaction conditions for Sonogashira couplings are generally mild, often conducted at room temperature in the presence of an amine base. wikipedia.orgorganic-chemistry.org

Another significant metal-mediated reaction is the Negishi coupling, which typically involves the reaction of an organozinc reagent with an organic halide catalyzed by nickel or palladium. numberanalytics.comtaylorandfrancis.com This reaction is known for its high yields, selectivity, and tolerance of various functional groups. numberanalytics.com The bromoalkyne functionality of this compound makes it a suitable substrate for Negishi coupling, allowing for the introduction of the hexadecynyl group onto other organic molecules. taylorandfrancis.com Recent advancements have even enabled the nickel-catalyzed Negishi coupling of unactivated secondary alkyl electrophiles. dicp.ac.cnrsc.org

The following table provides a summary of representative metal-mediated carbon-carbon bond-forming reactions.

| Reaction Name | Catalyst System | Reactant with this compound | Product Type |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | Conjugated Enyne |

| Negishi Coupling | Nickel/Palladium | Organozinc Reagent | Substituted Alkyne |

Click Chemistry and Bioorthogonal Ligation Applications

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nih.govbeilstein-journals.orgnih.gov This reaction is highly efficient and proceeds under mild, often aqueous, conditions. nih.govnih.gov While this compound is an internal alkyne, related long-chain terminal alkynes are excellent substrates for CuAAC. nih.gov The reaction is often accelerated by the use of ligands such as tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), which stabilize the copper(I) catalyst. beilstein-journals.orgnih.govjenabioscience.com The reactivity in CuAAC is generally more sensitive to the nature of the alkyne than the azide. nih.gov Although direct participation of the bromoalkyne in standard CuAAC is not typical, modifications of the reaction can accommodate internal alkynes, or the bromoalkyne can be converted to a terminal alkyne for subsequent cycloaddition. researchgate.net

Thiol-yne chemistry, the addition of a thiol across a carbon-carbon triple bond, is another powerful click reaction with significant applications in polymer science. rsc.orgresearchgate.netd-nb.info This reaction can be initiated by radicals (photo- or thermally) or catalyzed by bases/nucleophiles. researchgate.netthieme-connect.de A key feature of the thiol-yne reaction is that two thiol molecules can add sequentially to one alkyne, leading to highly cross-linked or hyperbranched polymers. thieme-connect.dempg.de This makes it particularly useful for creating polymer networks with tunable properties. rsc.orgresearchgate.net The reaction with terminal alkynes typically proceeds via an anti-Markovnikov addition, often resulting in a mixture of E and Z isomers of the resulting vinyl sulfide. researchgate.netthieme-connect.de The use of long-chain alkynes, like derivatives of this compound, in thiol-yne polymerization allows for the synthesis of polymers with specific functionalities and properties, such as high refractive indices. rsc.orgd-nb.info

The following table summarizes key aspects of thiol-yne click chemistry.

| Initiation Method | Key Feature | Typical Product Structure |

| Radical (Photo/Thermal) | Double addition of thiols | Hyperbranched or cross-linked polymers |

| Base/Nucleophile Catalyzed | Stereocontrollable | Linear polymers |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between a strained cyclooctyne (B158145) and an azide without the need for a toxic copper catalyst. nih.gov This makes it highly suitable for applications in living systems. nih.govnih.gov While this compound itself is not a strained alkyne, the principles of SPAAC are relevant in the broader context of alkyne chemistry for bioconjugation. The reactivity in SPAAC is driven by the ring strain of the cyclooctyne. magtech.com.cn The reaction kinetics can be influenced by factors such as the solvent, pH, and the electronic nature of the azide. rsc.org The chemoselectivity of SPAAC can be exploited for dual labeling by using sterically demanding cyclooctynes that react at different rates with primary, secondary, and tertiary azides. researchgate.net

Thiol-Yne Click Chemistry for Polymer Synthesis and Functionalization

Electrophilic and Radical-Mediated Transformations

The carbon-carbon triple bond in this compound is electron-rich, making it susceptible to attack by electrophiles. The bromine atom also influences its reactivity, acting as a leaving group in some reactions. fiveable.me In electrophilic cyclization reactions, the alkyne can be activated by an electrophile, such as iodine, leading to intramolecular attack by a nucleophile present in the molecule to form cyclic products. beilstein-journals.orgspbu.ru For example, N-alkyne-substituted pyrrole (B145914) derivatives can undergo electrophilic cyclization. beilstein-journals.org

Radical-mediated reactions also play a role in the chemistry of alkynes. The radical addition of thiols to alkynes (thiol-yne reaction) is a well-established transformation. thieme-connect.dersc.org Gold-catalyzed reactions of heteroatom-substituted alkynes can also proceed through intermediates that have radical or carbenoid character. bham.ac.uk While a specific study on radical-mediated transformations of this compound was not found, it is known that aliphatic bromoalkynes can be unreactive in certain multi-component reactions under conditions where other alkynes react, highlighting the specific influence of the bromo substituent. rsc.org

Electrophilic Addition Pathways at the Alkyne Moiety

Alkynes, including this compound, undergo electrophilic addition reactions, although they are generally less reactive than their alkene counterparts. almerja.com This reduced reactivity is attributed to the formation of a highly unstable vinyl cation intermediate during the reaction mechanism. libretexts.orgchemistrysteps.com The triple bond, despite its high electron density, is less susceptible to electrophilic attack compared to a double bond. almerja.comlibretexts.org

The mechanism for electrophilic addition to an alkyne typically begins with the formation of a pi-complex between the electrophile and the alkyne. almerja.com This is followed by the attack of the pi electrons on the electrophile, leading to a carbocation intermediate. chemistrysteps.com For an unsymmetrical alkyne, this addition follows Markovnikov's rule, where the electrophile (e.g., a proton) adds to the carbon atom that already has more hydrogen atoms, resulting in the more stable carbocation. chemistrysteps.comlibretexts.orgsolubilityofthings.com A subsequent nucleophilic attack on the carbocation completes the addition. w3schools.blog In the case of this compound, the presence of the electron-withdrawing bromine atom on the alkyne influences the electron density and the regioselectivity of the addition. The addition of hydrogen halides (HX) can lead to haloalkenes and, with excess reagent, geminal dihalides. libretexts.orglibretexts.org

The general pathway for the addition of an electrophile (E-Nu) to a terminal alkyne is as follows:

The alkyne's pi bond attacks the electrophile (E+).

A vinyl carbocation is formed at the more substituted position.

The nucleophile (Nu-) attacks the carbocation, forming the final product.

Visible-Light-Promoted Radical Reactions Involving Bromoalkynes

Recent advancements in photochemistry have demonstrated that bromoalkynes are excellent substrates for visible-light-promoted radical reactions. These methods offer green and efficient alternatives to traditional transformations, often proceeding under ambient conditions without the need for external photocatalysts. cncb.ac.cnacs.orgacs.org

One notable transformation is the oxidative amidation of bromoalkynes with anilines, which yields α-ketoamides. cncb.ac.cnacs.orgacs.org This reaction proceeds via a proposed C-N cross-coupling and subsequent oxidation of the carbon-carbon triple bond, triggered by visible light. acs.org Another significant application is the direct sp³-C-H alkynylation of unfunctionalized ethers, alcohols, and hydrocarbons. nih.gov In the presence of a base, bromoalkynes can react with radicals generated from sp³-C-H bonds under visible light, leading to the formation of a new carbon-carbon bond. nih.gov

Furthermore, bromoalkynes can undergo dimerization when exposed to visible light, forming 1,1-dibromo-1-en-3-ynes. researchgate.net These reactions highlight the ability of visible light to initiate radical pathways with bromoalkynes, leading to diverse and valuable chemical products. Other transformations include the synthesis of alkynyl selenides and propargyl alcohols. researchgate.netscielo.br

| Reactants | Conditions | Product Type | Reference |

|---|---|---|---|

| Bromoalkyne, Aniline | Visible Light, No External Photocatalyst | α-Ketoamide | acs.org |

| Bromoalkyne, Ether/Hydrocarbon | Visible Light, Diaryl Ketone Photocatalyst, Base | Alkynylated Ether/Hydrocarbon | nih.gov |

| Bromoalkyne | Visible Light (Blue LED), CH₃CN | 1,1-Dibromo-1-en-3-yne | researchgate.net |

| Bromoalkyne, Diorganoyldiselenide | Visible Light, [BMIm]BF₄ | Alkynyl Selenide | scielo.br |

| Bromoalkyne, Alcohol | Visible Light, N₂ Atmosphere | Propargyl Alcohol | researchgate.net |

Cyclization Reactions and Heterocycle Formation

This compound and its derivatives are valuable precursors for synthesizing heterocyclic compounds through intramolecular cyclization reactions. These strategies can be broadly categorized as nucleophilic or electrophilic, depending on the nature of the intramolecular attack on the alkyne functionality.

Nucleophilic Cyclization of N-Alkyne-Substituted Derivatives

A powerful method for heterocycle synthesis involves the intramolecular cyclization of molecules containing both a nucleophile and an alkyne. cas.cn Derivatives of 1-bromoalkynes, such as 1-bromohex-1-yne, are used to synthesize N-alkyne-substituted precursors. beilstein-journals.org For example, methyl 1H-pyrrole-2-carboxylate can be coupled with a 1-bromoalkyne using a copper sulfate (B86663) and 1,10-phenanthroline (B135089) catalyst system to yield an N-alkyne-substituted pyrrole ester. beilstein-journals.orgresearchgate.net

This precursor, when treated with a nucleophile like hydrazine, undergoes intramolecular cyclization. beilstein-journals.org The reaction proceeds via nucleophilic attack of the hydrazine-derived intermediate onto the alkyne. Depending on the substituents attached to the alkyne, the cyclization can proceed through different pathways, such as 6-exo-dig or 6-endo-dig, to yield fused heterocyclic systems like pyrrolopyrazinones and pyrrolotriazinones. beilstein-journals.orgresearchgate.net In the case of the derivative formed from 1-bromohex-1-yne, the reaction exclusively yields the 6-endo-dig cyclization product, 2-amino-3-butylpyrrolo[1,2-a]pyrazin-1(2H)-one. beilstein-journals.org This is attributed to the formation of an allenic intermediate that favors the formation of a six-membered ring. beilstein-journals.org

| Alkyne Substituent (R) in Precursor | Product(s) Formed | Yield (%) | Reference |

|---|---|---|---|

| Phenyl | Pyrrolopyrazinone & Pyrrolotriazinone | 67 & 24 | |

| 4-Nitrophenyl | Pyrrolotriazinone | 97 | beilstein-journals.org |

| n-Butyl (from 1-bromohex-1-yne) | Pyrrolopyrazinone | 81 | beilstein-journals.org |

Electrophilic Cyclization Strategies

Alternatively, the alkyne moiety in N-substituted derivatives can be activated by an external electrophile to trigger cyclization. beilstein-journals.org This strategy, known as electrophilic cyclization, is highly effective for constructing various heterocyclic rings. organic-chemistry.orgresearchgate.net Common electrophiles used for this purpose include iodine and iodine monochloride (ICl). researchgate.netru.nl

Using the same N-alkyne-substituted pyrrole esters described previously, treatment with iodine in dichloromethane (B109758) at room temperature induces a 6-endo-dig cyclization. beilstein-journals.org Unlike the nucleophilic pathway, the electrophilic cyclization with iodine consistently yields a single type of product, a pyrrolooxazinone, regardless of the electronic nature of the substituent on the alkyne. The reaction is initiated by the electrophilic attack of iodine on the alkyne, which forms a cyclic iodonium (B1229267) ion intermediate, followed by intramolecular attack of the ester's carbonyl oxygen. This process results in the formation of an iodine-substituted pyrrolo[2,1-c] beilstein-journals.orgorganic-chemistry.orgoxazin-1-one derivative. beilstein-journals.org This method provides a reliable route to functionalized, fused heterocyclic systems.

| Alkyne Substituent (R) in Precursor | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenyl | 4-Iodo-3-phenyl-1H-pyrrolo[2,1-c] beilstein-journals.orgorganic-chemistry.orgoxazin-1-one | 79 | beilstein-journals.org |

| 4-Nitrophenyl | 4-Iodo-3-(4-nitrophenyl)-1H-pyrrolo[2,1-c] beilstein-journals.orgorganic-chemistry.orgoxazin-1-one | 76 | beilstein-journals.org |

| n-Butyl (from 1-bromohex-1-yne) | 3-Butyl-4-iodo-1H-pyrrolo[2,1-c] beilstein-journals.orgorganic-chemistry.orgoxazin-1-one | 78 | beilstein-journals.org |

Theoretical and Computational Investigations of Bromoalkyne Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a vital tool for elucidating the complex mechanisms of organic reactions. khanacademy.orgmdpi.com For bromoalkynes, DFT calculations can map out entire reaction coordinates, identify intermediates, and determine the structures of transition states, thereby clarifying how these molecules react. researchgate.netnih.gov

Cycloaddition reactions, such as the 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, are powerful methods for constructing five-membered heterocyclic rings. mdpi.commdpi.com When using an unsymmetrical bromoalkyne like 1-bromohexadec-1-yne, two different regioisomers can potentially form. DFT calculations are frequently used to predict and explain the observed regioselectivity. nih.govresearchgate.netuchile.cl

Studies on iridium-catalyzed cycloadditions of bromoalkynes with azides have shown, through DFT calculations at the M06 level of theory, that the reaction proceeds via a distinct mechanism compared to other substituted alkynes. nih.gov The mechanism involves the formation of a six-membered-ring metallacycle intermediate, which then isomerizes to a less stable species before reductive elimination yields the 4-bromotriazole product. nih.govresearchgate.net The regioselectivity is governed by the electronic interactions between the dipole and the dipolarophile within the transition state. Analysis of frontier molecular orbitals (FMO) and local electrophilicity/nucleophilicity indices derived from DFT can correctly predict the favored regioisomer by identifying the most favorable two-center interaction between the reactants. rsc.orgnih.gov For a typical bromoalkyne, the bromine atom's electron-withdrawing nature influences the electronic distribution of the alkyne, directing the regiochemical outcome of the cycloaddition. nih.gov

Table 1: Calculated Regioselectivity in a Model [3+2] Cycloaddition Reaction

| Reactants | Possible Products | Predicted Major Isomer (via DFT) | Rationale |

|---|---|---|---|

| R-C≡C-Br + N3-R' | 4-Bromo-1,5-disubstituted-1,2,3-triazole | 4-Bromo Isomer | Favorable interaction between the most nucleophilic nitrogen of the azide and the most electrophilic carbon (α-carbon) of the bromoalkyne. rsc.org |

| 5-Bromo-1,4-disubstituted-1,2,3-triazole |

The transition state is the highest energy point on a reaction pathway, and its energy relative to the reactants determines the reaction rate. google.com DFT calculations are exceptionally useful for locating transition state structures and calculating their energies (activation barriers). This allows for the comparison of different potential reaction pathways. For instance, in nickel-catalyzed carboxylation reactions, DFT studies have compared a syn-insertion mechanism with a radical pathway. researchgate.netnih.gov The calculations revealed that the radical pathway has a lower reaction energy barrier, suggesting it is more favorable from a kinetic standpoint. researchgate.netnih.gov

Furthermore, distortion/interaction analysis, a tool often used in conjunction with DFT, can dissect the activation barrier into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. researchgate.netnih.gov In the case of Ni-catalyzed reactions of bromoalkynes, this analysis has shown that distortion energy, influenced by steric hindrance, is the primary factor controlling the stereoselectivity of the products. researchgate.netnih.gov Similar principles would apply to transformations of this compound, where the long alkyl chain could sterically influence the approach to the reactive alkyne center.

Table 2: Comparative Energetic Barriers for Hypothetical Bromoalkyne Reaction Pathways

| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡, kcal/mol) - Model System | Implication |

|---|---|---|---|

| Concerted Oxidative Addition | A single-step insertion of a metal catalyst across the C-Br bond. ic.ac.uk | ~26.2 | Higher energy, less likely for electron-rich systems. researchgate.net |

| Stepwise Radical Pathway | Multi-step process involving radical intermediates. researchgate.netnih.gov | ~23.9 | Kinetically more favorable due to a lower overall energy barrier. researchgate.net |

Regioselectivity in Cycloaddition Reactions of Bromoalkynes

Computational Modeling of Halogen-Alkyne Interactions and Electronic Effects

The bromine atom in this compound is not merely a leaving group; it profoundly influences the molecule's electronic properties through halogen bonding and inductive effects. A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid) due to an area of positive electrostatic potential on its outermost surface, known as a σ-hole. mdpi.com

Computational modeling, using methods like DFT (e.g., M06-2X functional) and ab initio calculations, can quantify these interactions. mdpi.commissouristate.edu These studies show that the iodine atom on an sp-hybridized carbon, as in iodoalkynes, forms particularly strong halogen bonds, a principle that extends to bromoalkynes. acs.org The interaction between the bromine's σ-hole and a Lewis base (like a solvent molecule or another reactant) can influence reaction pathways. missouristate.edu Furthermore, the electronegativity of the bromine atom polarizes the alkyne's π-system, affecting its reactivity towards electrophiles and nucleophiles. researchgate.net Computational models can calculate and visualize properties like molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic or nucleophilic attack.

Predictive Modeling for Novel Bromoalkyne Transformations

Beyond elucidating known reactions, computational chemistry is moving towards predicting novel chemical transformations. exaly.comarxiv.org Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in this domain. researchgate.netmit.edu By training algorithms on large datasets of known reactions, these models can learn the underlying chemical principles and predict the outcomes of new, unseen combinations of reactants, catalysts, and conditions. arxiv.orgresearchgate.net

For a substrate like this compound, a predictive model could be used to screen for potential cross-coupling partners or novel cyclization reactions. researchgate.net For example, an ML model trained on a diverse dataset of transition-metal-catalyzed cross-coupling reactions could predict the yield of a Cadiot-Chodkiewicz coupling between this compound and a terminal alkyne under various zinc-catalyzed conditions. researchgate.net These models leverage molecular fingerprints and descriptors to represent the reactants and can help chemists prioritize experiments, accelerating the discovery of new and efficient synthetic methods. mit.edu While still a developing field, these predictive tools hold the promise of significantly expanding the known chemistry of bromoalkynes. arxiv.org

Advanced Research Applications of 1 Bromohexadec 1 Yne

Applications in Complex Organic Molecule Synthesis

The dual functionality of 1-bromohexadec-1-yne serves as a powerful tool for organic chemists. The bromoalkyne group provides a reactive site for building intricate molecular frameworks, while the long hexadecyl chain imparts specific physical properties, such as lipophilicity, which can be crucial for the target molecule's function or purification.

The construction of natural products, which are often characterized by complex architectures, relies on the assembly of smaller, functionalized building blocks. nih.govrsc.org this compound is an ideal precursor for introducing a long, unsaturated alkyl chain into a target molecule. The bromoalkyne moiety acts as a potent electrophile, readily reacting with nucleophiles like acetylide anions in alkylation reactions to form new carbon-carbon bonds. fiveable.me This type of reaction is a cornerstone of synthetic organic chemistry, enabling the step-by-step construction of larger, more elaborate structures that mimic or are analogs of naturally occurring compounds. fiveable.meorgsyn.org

The long lipid-like chain of this compound is particularly relevant for the synthesis of polyacetylene natural products, a class of compounds known for their significant biological activities. orgsyn.orgresearchgate.net Researchers can utilize this building block to couple the C16 chain with other complex fragments, such as sugars or other chiral moieties, to generate derivatives of bioactive polyacetylene glycosides. researchgate.net

The defined structure of this compound allows for the precise synthesis of polyfunctionalized molecules where different regions of the molecule have distinct roles. The reactive bromoalkyne "head" can undergo various transformations, while the long alkyl "tail" remains as a passive, property-modifying appendage. This separation of reactivity enables the creation of molecules with defined architectures, such as amphiphiles or other specialty chemicals.

The bromoalkyne group is a versatile precursor for other functional groups. For instance, it can be used in the synthesis of yne-ones, which are key intermediates in the formation of various heterocyclic compounds. nih.gov The ability to undergo nucleophilic substitution reactions makes it a valuable component in creating complex molecular targets. fiveable.me By reacting with different nucleophiles, a wide range of functionalities can be introduced at one end of the long alkyl chain, leading to polyfunctional systems with tailored properties.

Table 1: Illustrative Coupling Reactions for Bromoalkynes This table illustrates the types of reactions the bromoalkyne functional group, as found in this compound, can undergo to form polyfunctionalized systems.

| Nucleophile | Coupling Reaction Type | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Acetylide Anion (R-C≡C⁻) | Alkylation | Internal Alkyne | Carbon skeleton extension in natural product synthesis. fiveable.me |

| Amine (R-NH₂) | Nucleophilic Substitution | Ynamine | Synthesis of nitrogen-containing heterocyclic compounds. nih.gov |

| Thiol (R-SH) | Nucleophilic Substitution | Thioalkyne | Introduction of sulfur for further functionalization or biological activity. |

| Organometallic Reagents | Cross-Coupling | Substituted Alkyne | Formation of complex carbon frameworks. orgsyn.org |

Building Block for Natural Product Synthesis

Contributions to Materials Science and Polymer Chemistry

In materials science, the properties of a substance are dictated by its molecular structure. This compound offers a unique combination of a polymerizable head group and a long alkyl chain, which can be exploited to create polymers and specialty materials with specific, pre-designed characteristics.

Conjugated polymers, which feature alternating single and multiple bonds along their backbone, are a major focus of materials research due to their electronic and optical properties. nih.gov These materials are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. rsc.org The synthesis of these polymers often relies on the polymerization of functionalized monomers. rsc.org

This compound can serve as a monomer in polymerization reactions like direct arylation polycondensation or Kumada catalyst-transfer polymerization (KCTP). nih.govrsc.org In these processes, the bromine atom and the alkyne group can participate in cross-coupling reactions to form the polymer backbone. The presence of the long C16 alkyl chain is critical, as it enhances the solubility of the resulting polymer in organic solvents, making it solution-processible. nih.gov This processability is a key requirement for fabricating thin films and devices. Furthermore, the long side chains can influence the polymer's morphology, affecting how the polymer chains pack in the solid state and thereby tuning their electronic properties.

Table 2: Polymerization Methods Potentially Utilizing Bromoalkyne Monomers This table outlines polymerization techniques where a monomer like this compound could be used to generate functional polymers.

| Polymerization Method | Typical Catalyst System | Role of Bromo-Monomer | Key Polymer Property Influenced by C16 Chain |

|---|---|---|---|

| Direct Arylation Polycondensation rsc.org | Palladium-based catalysts | Provides one of the coupling sites (C-Br bond) for chain growth. | Solubility, solid-state packing. rsc.org |

| Kumada Catalyst-Transfer Polymerization (KCTP) nih.gov | Nickel-based catalysts | Acts as the monomer unit for controlled, chain-growth polymerization. | Solubility, processability, control over molecular weight. nih.gov |

| Sonogashira Coupling Polymerization | Palladium/Copper catalysts | The alkyne and bromide functionalities serve as coupling partners. | π-conjugation length, optical properties. |

Beyond polymers, this compound is a building block for specialty chemicals intended for advanced materials applications. The long alkyl chain can induce self-assembly or liquid crystalline behavior in appropriately designed molecules. For example, by transforming the bromoalkyne group into a polar headgroup, an amphiphilic molecule can be created that may form micelles, vesicles, or other ordered structures in solution.

Functionalized monomers derived from this compound can also be used to create materials for specific interfaces, such as coatings for biomedical devices. The alkyl chain can provide a hydrophobic interface, while the functional headgroup can be designed to bond with a metal or semiconductor surface, improving adhesion and performance.

Monomer in the Synthesis of Conjugated Polymers and Polymer Networks

Interdisciplinary Applications in Chemical Biology

Chemical biology utilizes custom-designed small molecules to probe and manipulate biological systems. weebly.comijprt.org The unique structure of this compound makes it a relevant starting material for creating molecular probes and bioactive compounds, particularly those designed to interact with the lipid-rich environments of cell membranes.

The synthesis of bioactive compounds, including those with antitumor or antiviral properties, often involves the use of versatile chemical precursors. researchgate.netweebly.com Research has shown that derivatives of polyacetylene glycosides can be synthesized from bromoalkyne precursors and exhibit potent biological activity. researchgate.net this compound provides a direct route to introduce a long lipid tail, a common feature in molecules that interact with cell membranes or specific proteins. By coupling the reactive bromoalkyne head to other biologically relevant moieties, such as peptides or fluorescent tags, researchers can create sophisticated molecular tools. These tools can be used to study cellular processes, track molecular interactions, or act as targeted therapeutic agents.

Table 3: Potential Applications in Chemical Biology based on Bromoalkyne Reactivity This table summarizes how this compound can be a starting point for molecules used in chemical biology research.

| Target Molecule Class | Synthetic Role of this compound | Key Synthetic Reaction | Potential Biological Application |

|---|---|---|---|

| Bioactive Lipid Analogs | Provides the long hydrophobic tail. | Coupling with polar head groups. | Probing membrane structure and function. researchgate.net |

| Polyacetylene Glycosides | Precursor for the polyacetylene chain. | Coupling with sugar moieties. | Antiviral and antiproliferative agents. researchgate.net |

| Molecular Probes | Serves as a scaffold to attach reporter groups. | Click-chemistry or substitution reactions. | Imaging cellular components or tracking protein localization. weebly.com |

| Functionalized Biomaterials | Monomer for biocompatible polymer coatings. | Surface-initiated polymerization. | Modifying surfaces of biomedical implants. |

Development of Bioconjugation Reagents and Probes for Molecular Labeling

The structure of this compound serves as a versatile scaffold for the synthesis of specialized chemical probes designed for activity-based protein profiling (ABPP) and target identification. The terminal alkyne group acts as a bioorthogonal handle, allowing for subsequent detection and purification, while the long hexadecyl chain can mimic natural lipids to facilitate entry into cells or interaction with specific protein classes.

A notable application involves the semi-synthesis of a chemical probe derived from the natural product Salinipostin A (Sal A), an antimalarial compound. nih.gov To identify the molecular targets of Sal A in Plasmodium falciparum parasites, researchers synthesized an alkyne-tagged analog. In this process, this compound was reacted with the mixture of salinipostins. nih.gov The bromoalkyne provides the crucial alkyne handle, converting the natural product into a probe that retains its biological activity but is now equipped for "click" reactions. nih.gov

This "tagged" version of Salinipostin A was then used to treat parasite lysates. The probe covalently binds to its target enzymes, a suite of serine hydrolases involved in lipid metabolism. nih.gov The alkyne tag on the probe does not interfere with its binding but provides a reaction site for attaching a reporter molecule, such as biotin (B1667282), for subsequent identification of the target proteins. nih.gov This strategy highlights how this compound can be instrumental in converting a biologically active molecule into a powerful research tool for discovering its mechanism of action. nih.gov

| Probe Component | Chemical Origin | Function in Research |

| Targeting Moiety | Salinipostin A | Binds to and inhibits specific serine hydrolases in P. falciparum. nih.gov |

| Bioorthogonal Handle | This compound | Introduces a terminal alkyne group for subsequent click chemistry reaction. nih.gov |

| Reporter Tag | Biotin-azide | Attached to the alkyne handle to enable purification of labeled proteins. nih.gov |

Utilization in Functionalizing Biomolecules via Click Chemistry

The terminal alkyne group, installed using reagents like this compound, is a key component for functionalizing biomolecules via click chemistry. numberanalytics.com Click chemistry refers to a class of reactions that are rapid, specific, high-yielding, and biocompatible. researchgate.netmdpi.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where a terminal alkyne reacts with an azide (B81097) to form a stable triazole linkage. mdpi.comthno.org

In the context of the Salinipostin A probe, the alkyne handle introduced by this compound is essential for this next step. After the probe has bound to its target proteins within the parasite lysate, a molecule containing an azide group, such as biotin-azide, is added. nih.gov In the presence of a copper catalyst, the azide on the biotin molecule "clicks" onto the alkyne of the probe, covalently attaching biotin to the entire protein-probe complex. nih.gov

This functionalization with biotin is critical for the final stage of the experiment: enrichment and identification. Avidin, a protein with an extremely high affinity for biotin, is used in affinity chromatography to isolate only the biotin-labeled proteins. These captured proteins are then identified using mass spectrometry. nih.gov This powerful, multi-step strategy, enabled by the initial functionalization with this compound, allows researchers to pinpoint the specific molecular targets of a drug from the thousands of proteins in a cell. nih.gov The process demonstrates how the alkyne group serves as a versatile platform for attaching a wide variety of functional tags to biomolecules for diverse applications in detection, imaging, and purification. biorxiv.org

| Step | Description | Key Reagents |

| 1. Probe Synthesis | A natural product (Salinipostin A) is modified with an alkyne handle. | This compound, Salinipostin A. nih.gov |

| 2. Target Labeling | The alkyne-tagged probe is incubated with a biological sample to bind to its target proteins. | Salinipostin A alkyne probe, P. falciparum lysate. nih.gov |

| 3. Click Chemistry Conjugation | A reporter molecule with an azide group (biotin-azide) is "clicked" onto the alkyne handle of the probe-protein complex. | Biotin-azide, Copper(I) catalyst. nih.govthno.org |

| 4. Affinity Purification | The newly biotinylated proteins are selectively captured and purified. | Avidin-coated beads. nih.gov |

| 5. Identification | The isolated proteins are identified using mass spectrometry. | Trypsin, Mass Spectrometer. nih.gov |

Analytical Characterization Methodologies for 1 Bromohexadec 1 Yne and Its Derivatives

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise arrangement of atoms and functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide distinct signals for chemically non-equivalent nuclei, offering insights into the connectivity and chemical environment of atoms.

¹H NMR: In the ¹H NMR spectrum of a related compound, 1-bromohexadecane, the protons on the carbon adjacent to the bromine atom typically appear as a triplet at approximately 3.4 ppm. The methylene (B1212753) protons of the long alkyl chain produce a complex multiplet around 1.2-1.4 ppm, while the terminal methyl protons resonate as a triplet near 0.88 ppm. For 1-bromohex-1-yne, a simpler analog, the protons on the carbon adjacent to the triple bond would show characteristic shifts.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For terminal alkynes, the sp-hybridized carbons of the C≡C bond typically resonate in the range of 68-90 ppm. In 1-bromohex-1-yne, the carbon atom attached to the bromine would be significantly shifted downfield. For instance, in 1-bromohex-1-yne, the acetylenic carbons appear at approximately 39.5 and 82.8 ppm. nih.gov The carbons of the hexadecyl chain in 1-bromohexadec-1-yne would exhibit a series of signals in the aliphatic region (typically 14-32 ppm).

Table 1: Representative NMR Data for Bromoalkyne and Bromoalkane Analogs

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 1-Bromohex-1-yne nih.gov | ¹³C | ~82.8 | s |

| ~39.5 | s | ||

| 1-Bromohexadecane chemicalbook.com | ¹H | ~3.40 | t |

| ~1.85 | m | ||

| ~1.25-1.42 | m | ||

| ~0.88 | t |

Note: Data for this compound is inferred from analogs. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. rsc.org For this compound, the most characteristic absorption would be the C≡C triple bond stretch, which is typically weak and appears in the region of 2100-2260 cm⁻¹. vaia.comlibretexts.org The C-Br stretching vibration is found in the fingerprint region, usually between 500 and 600 cm⁻¹. The C-H stretching vibrations of the long alkyl chain are observed around 2850-3000 cm⁻¹. uc.edu

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Alkyne | C≡C stretch | 2100 - 2260 (weak) |

| Alkyl Halide | C-Br stretch | 500 - 600 |

| Alkane | C-H stretch | 2850 - 3000 |

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₁₆H₂₉Br, with an exact mass of approximately 300.1453 g/mol . lookchem.com

In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, along with a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org Fragmentation patterns would likely involve the loss of the bromine atom and cleavage along the alkyl chain. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, allowing for the analysis of individual components in a mixture. unar.ac.id

Infrared (IR) Spectroscopy for Functional Group Identification

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like this compound and its shorter-chain analogs. nist.gov The retention time in a GC analysis is a characteristic property of the compound under specific conditions (e.g., column type, temperature program, and carrier gas flow rate) and can be used for identification and purity assessment.

High-performance liquid chromatography (HPLC) can also be employed for the purification and analysis of this compound, particularly for less volatile derivatives or when larger sample quantities are needed. Different column materials and solvent systems can be used to achieve optimal separation.

When this compound is used as a monomer or initiator in polymerization reactions, gel permeation chromatography (GPC) is the primary method for characterizing the resulting polymers. GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net This information is crucial for understanding the properties and performance of the polymeric materials derived from this compound.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Advanced Spectroscopic and Diffraction Techniques for Complex Structures

The structural elucidation of complex molecules derived from this compound necessitates the use of sophisticated analytical methodologies that go beyond simple one-dimensional spectroscopy. Techniques such as multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction are indispensable for unambiguously determining the three-dimensional architecture and connectivity of these intricate structures.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional (2D) NMR techniques are paramount for establishing the precise covalent framework of complex derivatives of this compound. These experiments resolve overlapping signals found in 1D spectra and reveal correlations between different nuclei, providing a detailed map of the molecular structure. youtube.comlibretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. creative-biostructure.com By revealing these H-H correlations, the spin systems within the long alkyl chain and any other molecular fragments can be traced.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct, one-bond correlations between protons and the carbons to which they are attached (¹JCH). pressbooks.pubcolumbia.edu This is crucial for assigning specific proton signals to their corresponding carbon atoms in the molecule's backbone and side chains. Edited HSQC can further differentiate between CH, CH₂, and CH₃ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings, typically over two to three bonds (²JCH and ³JCH). creative-biostructure.compressbooks.pub This technique is critical for connecting different spin systems and assembling the complete molecular puzzle. For instance, it can link a substituent to the main alkyl chain across a heteroatom or a quaternary carbon.

A practical application of these techniques is demonstrated in the characterization of pyrrole (B145914) derivatives synthesized using bromoalkynes. For example, in the structural determination of methyl 1-(hex-1-yn-1-yl)-1H-pyrrole-2-carboxylate, 2D NMR (HSQC and HMBC) was essential for confirming the exact location of olefinic and methylene groups in its cyclized derivatives.

Illustrative 2D NMR Data for a Bromoalkyne Derivative

The following table summarizes the type of data obtained from 2D NMR for a hypothetical complex derivative of this compound, illustrating how connectivity is established.

| Proton Signal (¹H) | COSY Correlations (Coupled Protons) | HSQC Correlation (Directly Bonded ¹³C) | HMBC Correlations (Long-Range ¹³C) |

| H-2 (triplet) | H-3 | C-2 | C-1, C-3, C-4 |

| H-3 (multiplet) | H-2, H-4 | C-3 | C-2, C-4, C-5 |

| H-1' (pyrrole ring) | H-2' | C-1' | C-alkyne, C-2', C-5' |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the elemental composition of a molecule with extremely high accuracy. nih.gov Unlike standard mass spectrometry, which provides integer mass-to-charge ratios, HRMS can measure masses to several decimal places. uni-saarland.de This precision allows for the calculation of a unique elemental formula, which is invaluable for confirming the identity of a newly synthesized derivative of this compound.

The fragmentation patterns observed in mass spectrometry also provide significant structural information. For haloalkanes and their derivatives, the presence of bromine is readily identified by its characteristic isotopic signature: two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). msu.edu Analysis of the fragmentation can reveal the structure of different parts of the molecule. uni-saarland.de

Illustrative HRMS Fragmentation Data

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Significance |

| [M]+ / [M+2]+ | Molecular ion containing ⁷⁹Br / ⁸¹Br | Confirms molecular weight and presence of Bromine |

| [M - Br]+ | Loss of a bromine radical | Indicates a stable carbocation formation |

| [C₁₆H₂₉]+ | Cleavage of the C-Br bond | Identifies the hexadecyne alkyl chain |

| Various CₙHₘ fragments | Fragmentation of the alkyl chain | Provides information on the aliphatic portion |

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of crystalline compounds. warwick.ac.ukhzdr.dehzdr.de It provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. mdpi.comresearchgate.net For complex, chiral derivatives of this compound, X-ray crystallography can unambiguously establish the absolute stereochemistry and conformation of the molecule, information that is often challenging to obtain solely through spectroscopic means.

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. researchgate.net

Illustrative Crystallographic Data Table

| Parameter | Value | Description |

| Crystal System | Orthorhombic | The fundamental symmetry of the crystal lattice. |

| Space Group | P2₁2₁2₁ | Describes the symmetry elements within the unit cell. |

| a (Å) | 10.123 | Unit cell dimension along the a-axis. |

| b (Å) | 15.456 | Unit cell dimension along the b-axis. |

| c (Å) | 25.789 | Unit cell dimension along the c-axis. |

| Volume (ų) | 4032.1 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

These advanced techniques, when used in combination, provide a comprehensive and unambiguous characterization of complex structures derived from this compound, which is essential for understanding their chemical properties and potential applications.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Scholarly Contributions related to 1-Bromohexadec-1-yne

This compound is a specialized bromoalkyne distinguished by its long sixteen-carbon chain. While the broader class of bromoalkynes has been extensively studied, specific scholarly contributions focusing solely on this compound are niche. A notable application of this compound is in the field of chemical biology and parasitology, specifically in the study of the malaria parasite, Plasmodium falciparum.

A significant research contribution involves the synthesis of this compound (referred to in the study as 16-bromohexadec-1-yne) as a chemical probe to identify the molecular targets of the antimalarial natural product salinipostin A. In this research, this compound was synthesized from its corresponding alcohol, 15-hexadecyn-1-ol, through a reaction with carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) under reflux conditions. biorxiv.org The resulting compound was then used in competitive activity-based protein profiling (ABPP) to identify essential α/β serine hydrolases involved in the lipid metabolism of P. falciparum. biorxiv.org This study underscores the utility of long-chain bromoalkynes as tailored reagents for investigating biological pathways, a critical aspect of drug discovery and molecular medicine. biorxiv.org

The reactivity of the bromoalkyne functional group is central to its utility. This group allows for its participation in a variety of coupling reactions, which are fundamental in organic synthesis. The Cadiot-Chodkiewicz coupling, a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne, is a primary method for forming unsymmetrical diynes. rsc.orgalfa-chemistry.com These diyne structures are significant motifs in biologically active molecules and advanced materials. rsc.org While specific examples detailing the use of this compound in Cadiot-Chodkiewicz reactions are not prevalent in the literature, the general mechanism is well-established for a wide range of bromoalkynes. rsc.orgalfa-chemistry.com

Emerging Trends and Challenges in Bromoalkyne Chemistry

The field of bromoalkyne chemistry is dynamic, with several emerging trends aimed at enhancing synthetic efficiency, selectivity, and the development of novel applications. A key trend is the advancement of catalytic systems for cross-coupling reactions. While copper and palladium catalysts have traditionally dominated, research is expanding to include more earth-abundant and cost-effective metals like nickel, iron, and cobalt for reactions such as Sonogashira and Cadiot-Chodkiewicz couplings. kit.eduorganic-chemistry.org Another significant development is the use of multicomponent reactions, which allow for the construction of complex molecular architectures from simple precursors in a single step, improving atom and step economy. sci-hub.se

Despite these advancements, several challenges persist in bromoalkyne chemistry. A primary issue is the stability of bromoalkynes and their precursors, which can be sensitive and require careful handling. rsc.org Achieving high selectivity in coupling reactions, particularly minimizing the undesired homocoupling of the terminal alkyne partner, remains a significant hurdle that often requires careful optimization of reaction conditions, ligands, and bases. rsc.orgresearchgate.net Furthermore, the development of "green" or more sustainable synthetic methods, for instance, using water as a solvent or minimizing hazardous reagents, is an ongoing challenge for the broader chemical community. organic-chemistry.orgresearchgate.net

Prospective Research Avenues for this compound in Advanced Chemical Synthesis, Materials Innovation, and Interdisciplinary Sciences

The unique structure of this compound, combining a reactive bromoalkyne handle with a long, lipophilic alkyl chain, opens up several prospective research avenues.

Advanced Chemical Synthesis: this compound serves as an ideal building block for the synthesis of complex, long-chain organic molecules. Its participation in established coupling reactions like the Sonogashira and Cadiot-Chodkiewicz reactions could be exploited to create novel amphiphilic molecules, such as long-chain polyynes or functionalized fatty acid analogs. rsc.orgsci-hub.se These molecules could have applications as molecular wires, liquid crystals, or probes for biological membranes. The development of stereocontrolled polymerization techniques, such as thiol-yne click polymerization, could utilize monomers derived from this compound to create polymers with precisely defined structures and properties. nih.govchemrxiv.org

Materials Innovation: In materials science, the long alkyl chain of this compound suggests its use as a monomer or functionalizing agent for polymers and other materials. magtech.com.cn Incorporating this compound into polymer backbones could impart specific properties such as hydrophobicity, thermal stability, or self-assembly capabilities. magtech.com.cn Such materials could find use in specialty coatings, advanced lubricants, or as components in biomedical devices. magtech.com.cn The ability of long-chain molecules to form ordered structures makes this compound a candidate for the development of novel surfactants, and self-assembling monolayers on various substrates.

Interdisciplinary Sciences: The application of this compound as a chemical probe in antimalarial research highlights its potential in interdisciplinary science. biorxiv.org Future research could expand its use to investigate other biological systems where lipid metabolism or long-chain fatty acids play a crucial role. For example, it could be used to design probes to study enzymes involved in metabolic diseases or to develop new drug delivery systems that leverage its lipophilic character for improved membrane permeability. The study of long-chain hydrocarbons is also relevant in chemical ecology, where such molecules act as communication signals in insects. nih.gov Synthetic derivatives of this compound could be used to explore these communication pathways. The integration of chemistry with biology and materials science will be crucial to unlocking the full potential of this and similar long-chain functionalized alkynes.

Q & A

Q. How should researchers address discrepancies between theoretical predictions and experimental results in mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.